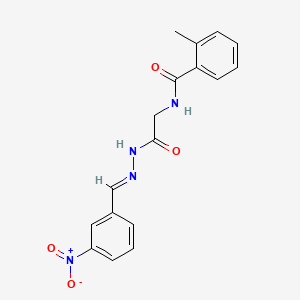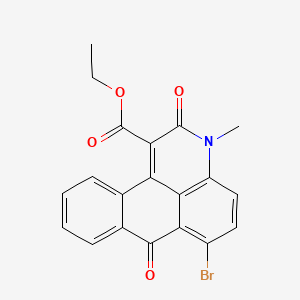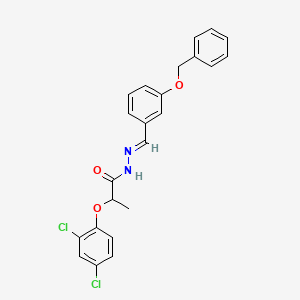
n4,n6-Bis(4-chlorophenyl)pyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N6-Bis(4-chlorophenyl)pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C16H13Cl2N5 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-Bis(4-chlorophenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-chloroaniline with pyrimidine derivatives under specific conditions. One common method includes:
Starting Materials: 4-chloroaniline and pyrimidine derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N4,N6-Bis(4-chlorophenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorophenyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted pyrimidine compounds.
Applications De Recherche Scientifique
N4,N6-Bis(4-chlorophenyl)pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N4,N6-Bis(4-chlorophenyl)pyrimidine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexaphenyl-: This compound has a similar triamine structure but with different substituents.
2,4,6-Triaminopyrimidine: A simpler pyrimidine derivative with three amino groups.
Uniqueness
N4,N6-Bis(4-chlorophenyl)pyrimidine-2,4,6-triamine is unique due to the presence of two 4-chlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
5471-67-0 |
|---|---|
Formule moléculaire |
C16H13Cl2N5 |
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
4-N,6-N-bis(4-chlorophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H13Cl2N5/c17-10-1-5-12(6-2-10)20-14-9-15(23-16(19)22-14)21-13-7-3-11(18)4-8-13/h1-9H,(H4,19,20,21,22,23) |
Clé InChI |
WWBMPSXRTRZHJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC(=NC(=N2)N)NC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)

![N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010054.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12010072.png)



![1,7-Dioxa-4,10-dithiaspiro[5.5]undecane](/img/structure/B12010095.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010119.png)

